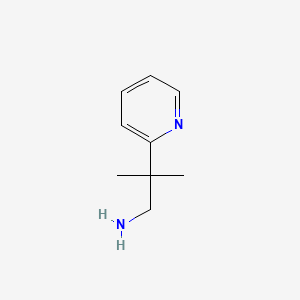

2-Methyl-2-(pyridin-2-YL)propan-1-amine

Description

Properties

IUPAC Name |

2-methyl-2-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-9(2,7-10)8-5-3-4-6-11-8/h3-6H,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYQWLPBBUBFLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652761 | |

| Record name | 2-Methyl-2-(pyridin-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199296-39-4 | |

| Record name | β,β-Dimethyl-2-pyridineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199296-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2-(pyridin-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-(pyridin-2-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Methyl-2-(pyridin-2-YL)propan-1-amine

An In-depth Technical Guide

Abstract

This technical guide provides a detailed examination of a viable and robust synthetic pathway for 2-Methyl-2-(pyridin-2-YL)propan-1-amine, a pyridine-containing tertiary alkylamine of interest to researchers in medicinal chemistry and drug development. The core of this molecule features a sterically hindered quaternary carbon center directly attached to the pyridine ring, presenting a unique synthetic challenge. This document outlines a scientifically-grounded, two-step approach commencing with the nucleophilic addition of a nitronate anion to a pyridine precursor, followed by the chemoselective reduction of a nitro intermediate. We will delve into the mechanistic rationale behind each step, provide detailed experimental protocols, and offer insights into process optimization and troubleshooting. The methodologies described herein are designed to be self-validating and are supported by authoritative principles of organic synthesis.

Introduction and Strategic Overview

The Target Molecule: Structure and Significance

This compound is a primary amine characterized by a neopentyl-like scaffold appended to a pyridine heterocycle. Its structure (C9H14N2, Mol. Wt. 150.22) is notable for the quaternary carbon at the 2-position of the propane chain, which imparts significant steric bulk around the pyridine ring. This structural motif is valuable in drug discovery for exploring specific binding pockets in biological targets and for modulating physicochemical properties such as metabolic stability. As a chiral intermediate, it can be instrumental in developing active pharmaceutical ingredients where stereochemistry is crucial for biological activity.[1]

Synthetic Challenges and Retrosynthetic Strategy

The primary challenge in synthesizing the target molecule is the efficient construction of the C-C bond between the pyridine ring and the sterically demanding quaternary carbon. A direct alkylation approach is often problematic due to competing reactions and steric hindrance.

Our retrosynthetic analysis points to a more reliable two-step pathway:

-

Disconnect the C-N bond of the primary amine: This reveals a nitroalkane precursor, 2-(2-methyl-1-nitropropan-2-yl)pyridine. The reduction of a nitro group to a primary amine is a high-yielding and well-established transformation in organic synthesis.[2]

-

Disconnect the key C-C bond: The nitroalkane intermediate can be formed through the nucleophilic addition of the 2-nitropropane anion (a nitronate) to an activated pyridine ring, such as 2-halopyridine.

This strategy is advantageous because it utilizes readily available starting materials and builds the complex carbon skeleton first, followed by a reliable functional group transformation.

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic pathway for the target amine.

Detailed Synthesis Pathway and Experimental Protocols

This section details the two core stages of the synthesis, providing both the mechanistic reasoning and step-by-step laboratory procedures.

Step 1: Synthesis of 2-(2-Methyl-1-nitropropan-2-yl)pyridine

The cornerstone of this synthesis is the formation of the quaternary carbon center via a nucleophilic aromatic substitution (SNAAr) reaction. The methyl group in 2-methylpyridines is known to be acidic, and this acidity can be enhanced by electron-withdrawing groups on the ring.[3] In our approach, we generate a potent carbon nucleophile, the nitronate anion from 2-nitropropane, and react it with an electrophilic pyridine ring.

Mechanism and Rationale: 2-Nitropropane is deprotonated using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) to form a resonance-stabilized nitronate anion. This anion then attacks the electron-deficient C2 position of 2-bromopyridine. The choice of a halogenated pyridine is crucial as the halide acts as an effective leaving group, facilitating the substitution. The reaction is typically performed at low temperatures in an anhydrous polar aprotic solvent like Tetrahydrofuran (THF) to maintain the stability of the organolithium reagents and control reactivity.

Experimental Protocol: Step 1

-

Preparation of LDA: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add anhydrous THF (150 mL) and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.2 equivalents) followed by the slow, dropwise addition of n-butyllithium (1.1 equivalents, 2.5 M in hexanes). Stir the solution at -78 °C for 30 minutes.

-

Nitronate Formation: In a separate flame-dried flask, dissolve 2-nitropropane (1.0 equivalent) in anhydrous THF (50 mL) and cool to -78 °C. Slowly transfer the freshly prepared LDA solution to the 2-nitropropane solution via cannula. Stir for 1 hour at -78 °C to ensure complete formation of the nitronate anion.

-

Nucleophilic Addition: Dissolve 2-bromopyridine (1.05 equivalents) in anhydrous THF (30 mL). Add this solution dropwise to the nitronate anion suspension at -78 °C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH4Cl) solution (100 mL) at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure nitro intermediate.

Step 2: Reduction of 2-(2-Methyl-1-nitropropan-2-yl)pyridine to the Final Product

The final step involves the reduction of the aliphatic nitro group to a primary amine. While various methods exist, catalytic hydrogenation is often preferred due to its high efficiency, chemoselectivity (it will not reduce the pyridine ring under mild conditions), and cleaner reaction profile, which simplifies purification. The biocatalytic reduction of nitroarenes using nitroreductase enzymes is also a powerful technique, though it often requires process development to optimize.[2]

Mechanism and Rationale: Catalytic hydrogenation using Palladium on Carbon (Pd/C) involves the adsorption of molecular hydrogen onto the palladium surface. The nitro-containing substrate also adsorbs onto the catalyst surface, where it undergoes stepwise reduction by the activated hydrogen atoms. The reaction is typically carried out in an alcohol solvent like methanol or ethanol under a positive pressure of hydrogen gas.

Experimental Protocol: Step 2

-

Reaction Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add the nitro intermediate, 2-(2-methyl-1-nitropropan-2-yl)pyridine (1.0 equivalent), dissolved in methanol (200 mL).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol % loading) to the solution under an inert atmosphere.

-

Hydrogenation: Seal the vessel, purge it with hydrogen gas, and then pressurize to 50 psi (approx. 3.4 atm). Vigorously agitate the mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction by observing hydrogen uptake and by TLC analysis of aliquots. The reaction is typically complete within 4-8 hours.

-

Catalyst Removal: Upon completion, carefully vent the hydrogen pressure and purge the vessel with argon or nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. If necessary, further purification can be achieved by distillation under reduced pressure or by salt formation and recrystallization.

Workflow and Data Summary

Diagram 2: Overall Synthesis Workflow

Caption: Step-by-step workflow of the synthesis process.

Table 1: Quantitative Data and Reaction Parameters

| Parameter | Step 1: Nucleophilic Addition | Step 2: Reduction |

| Starting Material | 2-Nitropropane | 2-(2-Methyl-1-nitropropan-2-yl)pyridine |

| Molar Equiv. (SM) | 1.0 | 1.0 |

| Key Reagent | n-BuLi / Diisopropylamine | H₂ / 10% Pd/C |

| Molar Equiv. (Reagent) | 1.1 / 1.2 | 5 mol % (catalyst) |

| Solvent | Anhydrous THF | Methanol |

| Temperature | -78 °C to Room Temp. | Room Temperature |

| Reaction Time | 12 - 16 hours | 4 - 8 hours |

| Typical Yield | 65 - 75% | 85 - 95% |

| Purification Method | Silica Gel Chromatography | Filtration & Concentration |

Safety, Troubleshooting, and Concluding Remarks

Safety Precautions:

-

n-Butyllithium is highly pyrophoric and reacts violently with water. It must be handled under an inert atmosphere using proper syringe techniques.

-

2-Nitropropane is a flammable and toxic liquid. Handle in a well-ventilated fume hood.

-

Catalytic Hydrogenation with Pd/C and hydrogen gas poses a fire and explosion risk. The catalyst is pyrophoric when dry and exposed to air. Ensure the reaction apparatus is properly set up and purged, and never allow the catalyst to dry in the presence of air.

Troubleshooting:

-

Low Yield in Step 1: This may result from moisture contaminating the reaction and quenching the LDA/nitronate, or from incomplete formation of the nitronate. Ensure all glassware is flame-dried and reagents are anhydrous.

-

Incomplete Reduction in Step 2: If the reaction stalls, the catalyst may be poisoned or deactivated. The reaction may be filtered and fresh catalyst added. Increasing hydrogen pressure or temperature can also improve conversion, but may risk over-reduction of the pyridine ring.

-

Side Products: In Step 1, elimination reactions can compete with substitution. Maintaining low temperatures during the addition is critical to minimize this.

This guide presents a logical and experimentally sound pathway for the synthesis of this compound. By carefully controlling reaction conditions and adhering to safety protocols, researchers can reliably produce this valuable chemical building block for applications in pharmaceutical and materials science.

References

-

EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents.

-

US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents.

-

A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH.

-

CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents.

-

Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine - ResearchGate.

-

(R)-2-methyl-1-(pyridin-2-yl)propan-1-amine - MySkinRecipes.

-

Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - MDPI.

-

(2-Pyridyl)phenyl Methanol: A New Reagent for Metal-Free Reduction of Nitro Aromatic Compounds - ResearchGate.

Sources

Spectroscopic Data of 2-Methyl-2-(pyridin-2-yl)propan-1-amine: A Technical Guide

Introduction

2-Methyl-2-(pyridin-2-yl)propan-1-amine is a molecule of interest due to its combination of a primary amine and a pyridine moiety. This unique structure suggests potential applications in medicinal chemistry and materials science, where such scaffolds can act as ligands for metal complexes or as building blocks for larger bioactive molecules. Accurate characterization of this compound is paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming its identity and purity. This guide will delve into the predicted spectroscopic signatures of this molecule, providing a detailed interpretation of the expected data.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following NMR data are predicted based on established chemical shift principles and data from analogous compounds. Actual experimental values may vary.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to provide distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the propan-1-amine substituent.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.5 | Doublet of doublets | 1H | H-6 (Pyridine) |

| ~ 7.7 | Triplet of doublets | 1H | H-4 (Pyridine) |

| ~ 7.2 | Doublet of triplets | 1H | H-5 (Pyridine) |

| ~ 7.1 | Doublet of doublets | 1H | H-3 (Pyridine) |

| ~ 2.8 | Singlet | 2H | -CH₂-NH₂ |

| ~ 1.5 (broad) | Singlet | 2H | -NH₂ |

| ~ 1.3 | Singlet | 6H | 2 x -CH₃ |

Interpretation:

-

The protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm). The H-6 proton, being closest to the nitrogen, will be the most deshielded.

-

The methylene (-CH₂-) protons adjacent to the primary amine and the quaternary carbon are expected to appear as a singlet around δ 2.8 ppm.

-

The amine (-NH₂) protons typically present as a broad singlet and their chemical shift can be concentration-dependent.[1][2] Addition of D₂O would cause this signal to disappear, confirming its assignment.

-

The six protons of the two equivalent methyl groups are expected to appear as a sharp singlet further upfield, around δ 1.3 ppm, due to the shielding effect of the sp³ carbon.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | C-2 (Pyridine, attached to substituent) |

| ~ 149 | C-6 (Pyridine) |

| ~ 136 | C-4 (Pyridine) |

| ~ 122 | C-5 (Pyridine) |

| ~ 121 | C-3 (Pyridine) |

| ~ 50 | -C (CH₃)₂- |

| ~ 45 | -C H₂-NH₂ |

| ~ 25 | 2 x -C H₃ |

Interpretation:

-

The carbon atoms of the pyridine ring will resonate in the downfield region (δ 120-160 ppm). The C-2 carbon, being directly attached to the substituent and the nitrogen atom, is expected to be the most deshielded.

-

The quaternary carbon atom is predicted to appear around δ 50 ppm.

-

The methylene carbon adjacent to the amine group will be found at approximately δ 45 ppm.

-

The equivalent methyl carbons will give a single signal in the upfield region, around δ 25 ppm.

Infrared (IR) Spectroscopy

Disclaimer: The following IR data are predicted based on characteristic group frequencies.

The IR spectrum will be characterized by absorptions corresponding to the N-H bonds of the primary amine and the vibrations of the pyridine ring and aliphatic groups.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3300 | Asymmetric and symmetric N-H stretch | Primary Amine |

| 3100 - 3000 | Aromatic C-H stretch | Pyridine |

| 2970 - 2850 | Aliphatic C-H stretch | -CH₃, -CH₂- |

| 1650 - 1580 | N-H bend (scissoring) | Primary Amine |

| 1590 - 1430 | C=C and C=N ring stretching | Pyridine |

| 1250 - 1020 | C-N stretch | Aliphatic Amine |

| 910 - 665 | N-H wag | Primary Amine |

Interpretation:

-

A key feature will be the pair of medium-intensity peaks in the 3400-3300 cm⁻¹ region, which is characteristic of the asymmetric and symmetric N-H stretching of a primary amine.[1][3][4]

-

The N-H bending (scissoring) vibration is expected to appear in the 1650-1580 cm⁻¹ range.[3][4]

-

Aromatic C-H stretching from the pyridine ring will be observed just above 3000 cm⁻¹.

-

Aliphatic C-H stretching from the methyl and methylene groups will be seen below 3000 cm⁻¹.

-

The characteristic ring stretching vibrations of the pyridine ring will appear in the 1590-1430 cm⁻¹ region.

-

A broad absorption due to N-H wagging is also expected in the fingerprint region.[3]

Mass Spectrometry (MS)

Disclaimer: The following MS data are predicted based on common fragmentation patterns of amines.

The mass spectrum will provide information about the molecular weight and the fragmentation pattern of the molecule.

| m/z | Interpretation |

| 150 | Molecular ion [M]⁺ |

| 135 | [M - CH₃]⁺ |

| 120 | [M - CH₂NH₂]⁺ |

| 78 | Pyridine radical cation |

| 30 | [CH₂NH₂]⁺ |

Interpretation:

-

According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight. This compound (C₉H₁₄N₂) has a molecular weight of approximately 150.22 g/mol , so the molecular ion peak [M]⁺ is expected at m/z 150.[5]

-

A common fragmentation pathway for amines is alpha-cleavage , where the bond adjacent to the nitrogen atom is broken.[5][6][7] In this molecule, cleavage of a methyl group would result in a fragment at m/z 135.

-

The most significant fragmentation is expected to be the alpha-cleavage of the C-C bond between the quaternary carbon and the aminomethyl group, leading to a stable pyridinyl-dimethylmethyl cation at m/z 120 and a radical fragment [CH₂NH₂]•. The fragment ion at m/z 30, corresponding to [CH₂NH₂]⁺, is also a characteristic peak for primary amines.[8]

Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Experimental Protocols

The following are generalized, yet detailed, protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds, and a 30-45 degree pulse angle.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

-

Process and reference the spectrum similarly to the ¹H spectrum.

-

-

Confirmatory Experiment (D₂O Shake): For unambiguous assignment of the -NH₂ protons, add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The -NH₂ signal should disappear or significantly diminish.[1]

IR Spectroscopy Protocol

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.

-

Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer's beam path.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS and often yields the protonated molecule [M+H]⁺.

-

Mass Analysis:

-

Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging fundamental principles of NMR, IR, and MS, we have outlined the expected spectral features that would confirm the structure and identity of this compound. The provided protocols offer a standardized approach for the experimental acquisition of this data. This guide serves as a valuable resource for any researcher or scientist working with this molecule or structurally related compounds, facilitating efficient and accurate chemical analysis.

References

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

JoVE. (2023). Mass Spectrometry of Amines. Retrieved from [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

JoVE. (n.d.). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

Sources

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. wikieducator.org [wikieducator.org]

- 5. Video: Mass Spectrometry of Amines [jove.com]

- 6. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 7. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 8. GCMS Section 6.15 [people.whitman.edu]

An In-Depth Technical Guide to 2-Methyl-1-(pyridin-2-yl)propan-1-amine: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 2-methyl-1-(pyridin-2-yl)propan-1-amine, a pivotal heterocyclic amine in contemporary drug discovery. The document navigates the complexities of its isomeric forms, detailing the synthesis, physicochemical properties, and analytical characterization of the readily accessible isomer, 2-methyl-1-(pyridin-2-yl)propan-1-amine (CAS: 58088-72-5). Furthermore, it delves into the significant therapeutic potential of this structural motif, particularly as a scaffold for potent and selective 5-HT1A receptor agonists, highlighting its relevance for researchers and professionals in medicinal chemistry and pharmacology.

Introduction: Navigating the Isomeric Landscape

The nomenclature "2-Methyl-2-(pyridin-2-YL)propan-1-amine" describes a specific constitutional isomer that is not widely documented in scientific literature or commercial catalogs. However, the structurally related and more accessible isomer, 2-methyl-1-(pyridin-2-yl)propan-1-amine , is a recognized chemical entity with the CAS number 58088-72-5.[1][2] This guide will focus on the latter, providing a detailed exploration of its chemical and biological profile. Understanding the precise arrangement of substituents on the propanamine backbone is critical for reproducibility and interpreting structure-activity relationships (SAR) in drug design.

Other notable isomers include:

-

2-Methyl-2-(pyridin-4-yl)propan-1-amine (CAS: 1060815-29-3): The pyridine ring is attached at its 4-position.

-

N-methyl-1-pyridin-2-ylpropan-2-amine (CAS: 55496-56-5): An N-methylated derivative with a different substitution pattern on the propane chain.[3]

-

2-Methyl-2-(pyridin-3-yl)propan-1-amine: An isomer with the pyridine ring at the 3-position.[4]

The distinct pharmacological profiles of these isomers underscore the importance of precise structural identification in research and development.

Physicochemical and Pharmacological Profile

The fundamental properties of 2-methyl-1-(pyridin-2-yl)propan-1-amine are summarized below. These characteristics are crucial for its handling, formulation, and behavior in biological systems.

| Property | Value | Source |

| CAS Number | 58088-72-5 | [1][2] |

| Molecular Formula | C9H14N2 | [1] |

| Molecular Weight | 150.22 g/mol | [1] |

| IUPAC Name | 2-methyl-1-(pyridin-2-yl)propan-1-amine | |

| Calculated LogP | 1.1 | [5] |

| Polar Surface Area | 38.9 Ų | [5] |

| Storage Conditions | 2-8°C, sealed in dry, dark place | [6] |

The pyridinylalkylamine scaffold is a cornerstone in the development of ligands for various central nervous system (CNS) targets. Notably, derivatives of 2-pyridinemethylamine have been extensively investigated as potent and selective agonists for the 5-HT1A serotonin receptor.[7] This receptor is a well-validated target for the treatment of anxiety and depression. The structural features of 2-methyl-1-(pyridin-2-yl)propan-1-amine, specifically the pyridine nitrogen and the stereochemistry of the aminomethyl group, are critical for its interaction with and activation of 5-HT1A receptors.[7]

Synthesis and Characterization

The synthesis of 2-methyl-1-(pyridin-2-yl)propan-1-amine can be achieved through a multi-step process, typically involving the formation of a key intermediate followed by reductive amination. The following protocol is a representative, field-proven methodology.

Proposed Synthetic Pathway

A logical and efficient synthesis commences with the acylation of a suitable pyridine precursor, followed by reduction of the resulting ketone to the desired amine.

Caption: Proposed two-step synthesis of 2-methyl-1-(pyridin-2-yl)propan-1-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Methyl-1-(pyridin-2-yl)propan-1-one

-

Reaction Setup: To a stirred solution of 2-bromopyridine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add aluminum chloride (AlCl3, 1.1 equivalents) portion-wise at 0°C.

-

Acylation: Add isobutyryl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by carefully pouring it onto crushed ice. Basify the aqueous layer with a saturated solution of sodium bicarbonate and extract with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-methyl-1-(pyridin-2-yl)propan-1-one.

Step 2: Synthesis of 2-Methyl-1-(pyridin-2-yl)propan-1-amine

-

Reaction Setup: Dissolve 2-methyl-1-(pyridin-2-yl)propan-1-one (1 equivalent) and ammonium acetate (10 equivalents) in methanol.

-

Reduction: Cool the mixture to 0°C and add sodium cyanoborohydride (1.5 equivalents) portion-wise. Allow the reaction to stir at room temperature for 24 hours.

-

Work-up: Quench the reaction by adding 1 M HCl. Wash the aqueous layer with diethyl ether to remove any unreacted ketone. Basify the aqueous layer with 2 M NaOH and extract with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, 2-methyl-1-(pyridin-2-yl)propan-1-amine. Further purification can be achieved by distillation or crystallization of a suitable salt.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

Caption: A comprehensive analytical workflow for compound validation.

Expected 1H NMR Data Interpretation: The proton NMR spectrum of 2-methyl-1-(pyridin-2-yl)propan-1-amine is expected to show distinct signals corresponding to the protons in different chemical environments. The aromatic protons of the pyridine ring will appear in the downfield region (typically δ 7.0-8.5 ppm). The methine proton adjacent to the amine and pyridine ring will likely be a doublet, and the isopropyl methyl protons will appear as two doublets. The amine protons may appear as a broad singlet.[8][9]

HPLC Analysis: A reversed-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer (e.g., trifluoroacetic acid) is a good starting point. The purity is determined by the peak area percentage of the main component.

Applications in Drug Development: A Focus on 5-HT1A Receptor Agonism

The pyridinylmethylamine scaffold is a privileged structure in the design of 5-HT1A receptor agonists.[7] These agonists have demonstrated therapeutic potential in treating a range of neuropsychiatric disorders, including anxiety and depression.

Mechanism of Action

5-HT1A receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This signaling cascade ultimately results in neuronal hyperpolarization and a reduction in neuronal firing rate. The anxiolytic and antidepressant effects of 5-HT1A agonists are attributed to their action on both presynaptic autoreceptors in the raphe nuclei and postsynaptic receptors in limbic and cortical regions.

Caption: Simplified signaling pathway of a 5-HT1A receptor agonist.

Structure-Activity Relationship (SAR) Insights

Studies on a variety of 2-pyridinemethylamine derivatives have provided valuable SAR insights:

-

The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is crucial for high-affinity binding to the 5-HT1A receptor.[7]

-

Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine ring can significantly modulate affinity and selectivity.[7]

-

Chirality: The stereochemistry at the carbon atom bearing the amine group is often critical for potent agonist activity. The synthesis of single enantiomers is a key consideration in optimizing pharmacological properties.

Conclusion

While the initially specified "this compound" remains an elusive target in common chemical databases, its isomer, 2-methyl-1-(pyridin-2-yl)propan-1-amine (CAS: 58088-72-5) , stands out as a valuable and accessible building block for drug discovery. This guide has provided a comprehensive framework for its synthesis, characterization, and application, with a particular focus on its role as a scaffold for novel 5-HT1A receptor agonists. The detailed protocols and analytical workflows serve as a practical resource for researchers aiming to explore the therapeutic potential of this important class of compounds. As the quest for more effective treatments for CNS disorders continues, the strategic use of such versatile chemical scaffolds will undoubtedly play a pivotal role in the development of next-generation therapeutics.

References

-

Vacher, B., Bonnaud, B., Funes, P., Jubault, N., Koek, W., Assié, M. B., Cosi, C., & Kleven, M. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 42(9), 1648–1660. [Link]

-

PubChem. (n.d.). N-methyl-1-pyridin-2-ylpropan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 2-Methyl-1-propylamine (FDB012495). Retrieved from [Link]

-

PubChem. (n.d.). (R)-2-methyl-1-(pyridin-2-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-methyl-1-pyridin-2-ylpropan-1-one. Retrieved from [Link]

-

Active Biopharma. (n.d.). 2-methyl-1-(pyriDin-2-yl)propan-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-2-(pyridin-3-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2024, September 19). MDPI. Retrieved from [Link]

-

SWGDRUG.org. (2017, February 28). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting. Retrieved from [Link]

Sources

- 1. 58088-72-5 | 2-Methyl-1-(pyridin-2-yl)propan-1-amine - Moldb [moldb.com]

- 2. chemscene.com [chemscene.com]

- 3. N-methyl-1-pyridin-2-ylpropan-2-amine | C9H14N2 | CID 203877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methyl-2-(pyridin-3-yl)propan-1-amine | C9H14N2 | CID 22952170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-2-methyl-1-(pyridin-2-yl)propan-1-amine | C9H14N2 | CID 15682917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. achmem.com [achmem.com]

- 7. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. swgdrug.org [swgdrug.org]

- 9. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 2-Methyl-2-(pyridin-2-yl)propan-1-amine: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2-Methyl-2-(pyridin-2-yl)propan-1-amine, a notable pyridyl-amine scaffold. The content herein is structured to deliver expert insights into its chemical significance, synthesis, and potential applications, catering to researchers, scientists, and professionals in drug development.

Foreword: The Unsung Scaffolds in Modern Chemistry

In the vast landscape of chemical synthesis and drug discovery, some molecules, while not household names, form the crucial backbone of significant research endeavors. This compound is one such compound. While a detailed historical account of a singular "discovery" moment for this specific molecule is not prominent in the existing scientific literature, its structural motifs and the broader class of pyridyl-amines have a rich and well-documented history in coordination chemistry and medicinal chemistry. This guide, therefore, focuses on the fundamental principles and practical methodologies surrounding this compound, providing a robust technical foundation for its use.

Molecular Architecture and Physicochemical Properties

This compound is a bifunctional organic molecule characterized by a pyridine ring linked to a substituted propane backbone bearing a primary amine. This unique arrangement of a tertiary carbon center adjacent to the pyridine ring and a terminal amine group imparts specific steric and electronic properties that are of interest in various chemical contexts.

The key structural features include:

-

A Pyridine Ring: An aromatic N-heterocycle that can act as a ligand for metal ions and participate in various organic reactions.

-

A Primary Amine Group (-NH2): A nucleophilic and basic center, crucial for forming salts, amides, and other derivatives.

-

A Quaternary Carbon Atom: The methyl-substituted carbon atom attached to the pyridine ring introduces steric hindrance, which can influence the molecule's reactivity and conformational preferences.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 199296-39-4 | [1] |

| Molecular Formula | C₉H₁₄N₂ | [1] |

| Molecular Weight | 150.22 g/mol | [1] |

| Synonyms | 2-Methyl-2-(2-pyridyl)1-propylamine | [1] |

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several logical pathways, primarily revolving around the formation of the carbon-carbon bond between the pyridine ring and the propyl chain, and the introduction of the amine functionality. A general and plausible synthetic strategy is outlined below, based on established organic chemistry principles for the synthesis of related pyridyl-amine compounds.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve disconnecting the C-C bond between the pyridine ring and the quaternary carbon. This leads to a pyridyl anion equivalent (a Grignard or organolithium reagent) and a suitable electrophile containing the propan-1-amine moiety, or vice-versa. A more practical approach, however, involves starting with a functionalized pyridine.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

This protocol describes a plausible multi-step synthesis starting from readily available 2-bromopyridine and isobutyronitrile.

Step 1: Synthesis of 2-(2-cyanopropan-2-yl)pyridine

This step involves the nucleophilic substitution of the bromide on the pyridine ring with the carbanion derived from isobutyronitrile.

-

Reagents and Conditions:

-

2-bromopyridine

-

Isobutyronitrile

-

Strong base (e.g., Sodium amide (NaNH₂) or Lithium diisopropylamide (LDA))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Reaction Temperature: -78 °C to room temperature

-

-

Procedure:

-

To a solution of isobutyronitrile in anhydrous THF at -78 °C under an inert atmosphere, slowly add a solution of LDA.

-

Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the carbanion.

-

Slowly add a solution of 2-bromopyridine in anhydrous THF to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-(2-cyanopropan-2-yl)pyridine.

-

Step 2: Reduction of the Nitrile to the Primary Amine

This step involves the reduction of the nitrile group to the primary amine to yield the final product.

-

Reagents and Conditions:

-

2-(2-cyanopropan-2-yl)pyridine

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Raney Nickel with H₂)

-

Anhydrous solvent (e.g., THF or Ethanol for catalytic hydrogenation)

-

Inert atmosphere for LiAlH₄ reduction

-

-

Procedure (using LiAlH₄):

-

To a suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere, slowly add a solution of 2-(2-cyanopropan-2-yl)pyridine in anhydrous THF.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash with THF.

-

Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

-

Caption: Proposed two-step synthesis workflow.

Applications and Areas of Interest

While specific, large-scale applications of this compound are not extensively documented, its structure suggests potential utility in several areas of chemical research and development:

-

Coordination Chemistry: The presence of two nitrogen atoms (one from the pyridine ring and one from the amine group) makes it a potential bidentate ligand for a variety of metal ions. The resulting metal complexes could have applications in catalysis or as materials with interesting magnetic or optical properties. The steric bulk provided by the gem-dimethyl groups can influence the coordination geometry and stability of these complexes.[1]

-

Medicinal Chemistry: Pyridine and amine moieties are common features in many biologically active compounds. This molecule could serve as a valuable building block or scaffold for the synthesis of novel pharmaceutical agents. The specific substitution pattern may offer a unique vector for exploring structure-activity relationships (SAR) in drug discovery programs.

-

Asymmetric Synthesis: Chiral versions of this amine could be employed as ligands in asymmetric catalysis or as chiral resolving agents.

Conclusion and Future Outlook

This compound represents a structurally interesting, yet underexplored, chemical entity. While its "discovery" is not marked by a singular event in the chemical literature, its synthesis is achievable through established and logical synthetic routes. The true potential of this molecule likely lies in its future applications as a versatile ligand and a building block in the creation of more complex and functional molecules. For researchers in catalysis and medicinal chemistry, this compound offers a unique scaffold for innovation. As synthetic methodologies continue to advance, it is plausible that more efficient and scalable routes to this and related compounds will be developed, further unlocking their potential.

References

Sources

An In-depth Technical Guide to the Structural Analysis of 2-Methyl-2-(pyridin-2-yl)propan-1-amine

Introduction

This guide provides a comprehensive technical overview of the structural analysis of 2-Methyl-2-(pyridin-2-yl)propan-1-amine, a pyridine derivative with significant potential in medicinal chemistry. As a chiral intermediate, its precise structural characterization is paramount for its application in the synthesis of active pharmaceutical ingredients (APIs) where stereochemistry dictates biological activity.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the application of modern analytical techniques for the unambiguous elucidation of its molecular architecture.

The narrative that follows is not a rigid recitation of methods but a logic-driven exploration of how a combination of spectroscopic and crystallographic techniques can be synergistically employed to build a complete and validated structural profile of the target molecule. We will delve into the causality behind experimental choices and the interpretation of the resulting data, ensuring a self-validating system of analysis.

Overview of the Molecule: Chemical Identity and Significance

This compound is a heterocyclic compound featuring a pyridine ring, a primary amine, and a chiral center. Its molecular formula is C₉H₁₄N₂ with a molecular weight of 150.22 g/mol .[1][3] The presence of both a pyridine ring and a primary amine makes it an interesting bidentate ligand in coordination chemistry and a versatile building block in organic synthesis.[4] Its derivatives have been explored for various medicinal applications, including as potential antidepressant and analgesic agents.[5]

Physicochemical Properties Summary

A summary of the key computed physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental conditions, from solvent selection for spectroscopy to crystallization trials.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂ | [1] |

| Molecular Weight | 150.22 g/mol | [1][3] |

| XLogP3 | 1.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Foundational Spectroscopic Analysis

The initial phase of structural elucidation relies on a suite of spectroscopic techniques that provide a wealth of information about the molecule's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural analysis for organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.[6][7]

¹H and ¹³C NMR spectroscopy are based on the principle that atomic nuclei with a non-zero spin, when placed in a magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. By analyzing the chemical shifts, integration (for ¹H NMR), and spin-spin coupling patterns, one can deduce the connectivity of atoms in a molecule.[8][9]

For this compound, the predicted ¹H NMR spectrum would exhibit distinct signals for the protons on the pyridine ring, the methylene group, the methine proton, and the two methyl groups. The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm), with their exact chemical shifts and multiplicities determined by their position relative to the nitrogen atom and the bulky substituent. The methine proton adjacent to the pyridine ring and the amine group would likely be a singlet or a narrowly split multiplet. The two diastereotopic methyl groups would be expected to show distinct signals, likely doublets, due to coupling with the methine proton. The primary amine protons often appear as a broad singlet and their chemical shift can be concentration and solvent dependent.

Table of Predicted ¹H NMR Data (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyridine H-6 | ~8.5 | d | ~5 |

| Pyridine H-4 | ~7.6 | t | ~7-8 |

| Pyridine H-3 | ~7.2 | d | ~8 |

| Pyridine H-5 | ~7.1 | t | ~6-7 |

| CH-N | ~3.8 | s | - |

| NH₂ | variable (broad) | s | - |

| CH(CH₃)₂ | ~2.1 | m | ~7 |

| CH(CH₃)₂ | ~0.9 | d | ~7 |

| CH(CH₃)₂ | ~0.7 | d | ~7 |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. The pyridine carbons will resonate at lower field (δ 120-160 ppm), while the aliphatic carbons will appear at higher field (δ 10-60 ppm).

Table of Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | ~163 |

| Pyridine C-6 | ~149 |

| Pyridine C-4 | ~136 |

| Pyridine C-3 | ~123 |

| Pyridine C-5 | ~121 |

| C(CH₃)₂ | ~65 |

| CH₂NH₂ | ~45 |

| CH(CH₃)₂ | ~35 |

| CH(CH₃)₂ | ~18 |

| CH(CH₃)₂ | ~17 |

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[10]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[8]

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Typical parameters: 30° pulse angle, 2-4 second acquisition time, 1-5 second relaxation delay, and 16-64 scans for good signal-to-noise.[10]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 30° pulse angle, 1-2 second acquisition time, 2-5 second relaxation delay, and 1024 or more scans due to the low natural abundance of ¹³C.[10]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[11]

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.[12][13]

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[2][14] Under higher energy conditions, such as electron ionization (EI), fragmentation will occur. For aliphatic amines, a characteristic fragmentation is the alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[15] Pyridine derivatives can also undergo characteristic ring fragmentation.

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule. This is a crucial step in confirming the identity of a newly synthesized compound.

Table of Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Fragmentation Pathway |

| [M+H]⁺ | 151.1233 | Protonated molecular ion |

| [M-NH₂]⁺ | 134.1015 | Loss of the amino group |

| [C₅H₄N-CH-CH(CH₃)₂]⁺ | 122.0964 | Cleavage of the C-C bond between the chiral center and the isopropyl group |

| [C₅H₄N]⁺ | 78.0344 | Pyridine ring fragment |

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.[16]

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[17]

The key functional groups in this compound, the primary amine (-NH₂) and the pyridine ring, have characteristic IR absorption bands. A primary amine typically shows two N-H stretching bands in the region of 3300-3500 cm⁻¹.[8][16][18] The pyridine ring exhibits characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.[19]

Table of Predicted FTIR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | ~3380 | Medium |

| N-H Stretch (symmetric) | ~3300 | Medium |

| C-H Stretch (aliphatic) | 2850-2960 | Strong |

| N-H Bend (scissoring) | 1590-1650 | Medium |

| C=N, C=C Stretch (pyridine) | 1400-1600 | Medium-Strong |

| C-N Stretch | 1050-1250 | Medium |

Attenuated Total Reflectance (ATR) is a common sampling technique for FTIR that requires minimal sample preparation.[20]

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Definitive Structural Confirmation: X-ray Crystallography

While spectroscopic methods provide excellent information about connectivity, single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state, including stereochemistry.[3][18][19]

Principles of Single-Crystal X-ray Diffraction

When a beam of X-rays is directed at a well-ordered single crystal, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern. By measuring the intensities and positions of these diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the positions of the individual atoms can be determined.

Crystallographic Data for a Related Structure

A crystal structure for a compound containing the (R)-2-methyl-1-(pyridin-2-yl)propan-1-amine moiety is available in the Crystallography Open Database (COD) under the entry number 4514420.[1] While the specific crystallographic information file (CIF) for a detailed analysis is not provided here, the existence of this entry confirms that the molecule can be crystallized and its structure determined with high precision.

Expected Molecular Geometry, Bond Lengths, and Angles

From a crystallographic analysis, one would expect to obtain precise measurements of all bond lengths, bond angles, and torsion angles. For instance, the C-N bond lengths in the pyridine ring would be intermediate between single and double bonds, characteristic of an aromatic system. The geometry around the chiral carbon atom would be tetrahedral.

Detailed Experimental Protocol for Crystal Structure Determination

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension). This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure.

Integrated Spectroscopic Data Analysis Workflow

The power of modern structural analysis lies in the integration of data from multiple techniques.

A Logic-Driven Approach to Structure Elucidation

The process begins with HRMS to confirm the molecular formula. FTIR then identifies the key functional groups (primary amine, pyridine ring). ¹H and ¹³C NMR provide the connectivity of the carbon and proton framework. Finally, X-ray crystallography gives the definitive 3D structure and absolute stereochemistry (if a single enantiomer is analyzed).

Conclusion: A Multi-faceted Approach to Structural Integrity

The structural elucidation of this compound is a clear example of the necessity of a multi-technique approach in modern chemical analysis. While each technique provides valuable pieces of the puzzle, it is their synergistic application that leads to a complete and validated structural assignment. This guide has outlined the theoretical underpinnings, practical protocols, and expected outcomes for the comprehensive analysis of this important molecule, providing a framework for its characterization in research and development settings.

References

-

PubChem. (R)-2-methyl-1-(pyridin-2-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Inorganic Ventures. (2023). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for... Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work?. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

-

OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

-

Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. Retrieved from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

- Van de Steene, J., & Lambert, W. (2014). Quantitative mass spectrometry methods for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 101, 274-287.

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

- Nitschke, J. R., & Clever, G. H. (2016). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 88(1), 2-19.

- Google Patents. (n.d.). Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

Technology Networks. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N‐oxides. Retrieved from [Link]

- Petreska Stanoeva, J., Stefova, E., Cvetanoska, M., & Bogdanov, J. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 99–110.

Sources

- 1. (R)-2-methyl-1-(pyridin-2-yl)propan-1-amine | C9H14N2 | CID 15682917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. 58088-72-5 | 2-Methyl-1-(pyridin-2-yl)propan-1-amine - Moldb [moldb.com]

- 4. This compound [benchchem.com]

- 5. 1-Propanamine, 2-methyl-N-(2-methylpropyl)- [webbook.nist.gov]

- 6. Crystallography Open Database: Search results [qiserver.ugr.es]

- 7. swgdrug.org [swgdrug.org]

- 8. Crystallography Open Database: Search results [qiserver.ugr.es]

- 9. 2-Propen-1-amine, 2-methyl- [webbook.nist.gov]

- 10. Crystallography Open Database: Search results [qiserver.ugr.es]

- 11. Crystallography Open Database: Search results [qiserver.ugr.es]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. 2-Propen-1-amine, 2-methyl- [webbook.nist.gov]

- 14. chemscene.com [chemscene.com]

- 15. researchgate.net [researchgate.net]

- 16. biosynth.com [biosynth.com]

- 17. 58088-72-5|2-Methyl-1-(pyridin-2-yl)propan-1-amine|BLD Pharm [bldpharm.com]

- 18. Crystallography Open Database: Search results [qiserver.ugr.es]

- 19. (R)-2-methyl-1-(pyridin-2-yl)propan-1-amine dihydrochloride CAS#: [chemicalbook.com]

- 20. N-methyl-1-pyridin-2-ylpropan-2-amine | C9H14N2 | CID 203877 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-2-(pyridin-2-YL)propan-1-amine Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-Methyl-2-(pyridin-2-YL)propan-1-amine and its derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the synthetic strategies, structure-activity relationships (SAR), and diverse pharmacological applications of this promising chemical scaffold.

Introduction: The 2-Aminopyridine Scaffold - A Privileged Structure in Drug Discovery

The 2-aminopyridine moiety is a cornerstone in the design of bioactive molecules, recognized for its ability to engage in a variety of biological interactions.[1][2] Its presence in numerous FDA-approved drugs underscores its importance as a "privileged structure" in medicinal chemistry. The nitrogen atom in the pyridine ring and the exocyclic amino group provide key hydrogen bonding capabilities, while the aromatic ring itself can participate in π-stacking and other non-covalent interactions with biological targets.[3] The core topic of this guide, this compound, represents a specific embodiment of this scaffold, featuring a tertiary carbon center adjacent to the pyridine ring, which introduces unique steric and electronic properties that can be exploited in drug design.

Synthetic Strategies for 2-Aminopyridine Derivatives

The synthesis of 2-aminopyridine derivatives can be approached through various methodologies, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings. The choice of synthetic route is often dictated by the desired substitution pattern on both the pyridine ring and the amino side chain.

Classical and Multicomponent Reactions

One of the most straightforward approaches to synthesizing substituted 2-aminopyridines is through multicomponent reactions (MCRs). These reactions offer an efficient means to generate molecular diversity from simple starting materials in a single step. For instance, a one-pot reaction involving an enaminone, malononitrile, and a primary amine can yield highly substituted 2-amino-3-cyanopyridine derivatives under solvent-free conditions.[3]

Transition-Metal-Catalyzed C-H Functionalization

More advanced strategies involve the direct functionalization of C-H bonds on the pyridine ring, often facilitated by transition metal catalysts such as palladium or rhodium. These methods allow for the introduction of a wide range of substituents with high regioselectivity, providing access to novel analogs that would be difficult to synthesize via traditional methods. The pyridine nitrogen can act as a directing group to guide the catalyst to specific C-H bonds, enabling precise modification of the scaffold.

Synthesis of the Core Moiety: A Representative Protocol

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established chemical transformations. A common strategy involves the use of reductive amination. For example, a suitable pyridyl ketone precursor could be reacted with an amine source in the presence of a reducing agent like sodium cyanoborohydride.[4]

Experimental Protocol: Reductive Amination for Pyridin-2-yl-methylamine Derivatives

This protocol is a representative example for the synthesis of pyridin-2-yl-methylamine derivatives via reductive amination of a cyanohydrin intermediate, adapted from patented procedures.[4]

Materials:

-

[1-(Substituted-benzoyl)-4-piperidin-4-yl]hydroxyacetonitrile (cyanohydrin intermediate)

-

(Substituted-pyridin-2-yl)methylamine (or its dihydrochloride salt)

-

1,4-diazabicyclo[2.2.2]octane (DABCO)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a round-bottom flask, add the cyanohydrin intermediate (1.0 eq), the (pyridin-2-yl)methylamine derivative (1.1 eq), and DABCO (3.0 eq).

-

Add methanol as the solvent to create a stirrable mixture.

-

Slowly add sodium cyanoborohydride (1.2 eq) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Take up the residue in a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase in vacuo.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol/ammonia gradient) to yield the desired pyridin-2-yl-methylamine derivative.[4]

Diagram: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound derivatives via reductive amination.

Characterization of this compound Derivatives

The structural elucidation and confirmation of purity for newly synthesized derivatives are paramount. A combination of spectroscopic and chromatographic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule.[5] Characteristic signals for the pyridine ring protons and carbons, as well as those for the aliphatic side chain, provide definitive structural information. While a publicly available, dedicated spectrum for the core molecule is scarce, data for analogous compounds, such as N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine, show characteristic aromatic signals and aliphatic resonances that can be used for comparative purposes.[6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the N-H stretches of the primary amine and the C=N and C=C vibrations of the pyridine ring.

-

Chromatographic Techniques: High-performance liquid chromatography (HPLC) is routinely used to assess the purity of the synthesized compounds.

Biological Activities and Therapeutic Potential

Derivatives of the 2-aminopyridine scaffold have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the development of 2-aminopyridine derivatives as anticancer agents.[7][8] These compounds have been shown to inhibit various protein kinases that are often dysregulated in cancer.

-

Kinase Inhibition: Many 2-aminopyridine derivatives function as ATP-competitive inhibitors of protein kinases.[9][10][11] The 2-amino group often forms crucial hydrogen bonds with the hinge region of the kinase active site. By modifying the substituents on the pyridine ring and the side chain, it is possible to achieve selectivity for specific kinases, such as:

-

Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

-

Anaplastic Lymphoma Kinase (ALK): ALK is a key target in certain types of non-small cell lung cancer, and 2-aminopyridine-based inhibitors have shown promise in overcoming resistance to existing therapies.[9]

-

Phosphoinositide 3-kinases (PI3Ks): The PI3K signaling pathway is frequently hyperactivated in cancer, and 2-aminopyridine derivatives have been developed as potent PI3Kδ inhibitors for hematological malignancies.[8]

-

Diagram: Kinase Inhibition Signaling Pathway

Caption: Simplified signaling pathway showing the inhibition of PI3K and CDK by 2-aminopyridine derivatives, leading to reduced cell proliferation and survival.

Central Nervous System (CNS) Applications

The 2-aminopyridine scaffold is also prevalent in compounds targeting the central nervous system. Modifications to the core structure can modulate properties such as blood-brain barrier permeability, allowing for the development of drugs for neurological and psychiatric disorders.

Other Therapeutic Areas

The versatility of the 2-aminopyridine scaffold has led to its exploration in a multitude of other therapeutic areas, including:

-

Anti-infective agents: Derivatives have shown activity against various pathogens, including Mycobacterium tuberculosis.

-

Anti-inflammatory agents: The structural similarity to known anti-inflammatory drugs has prompted the investigation of 2-aminopyridine derivatives for inflammatory conditions.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for rational drug design. SAR studies for 2-aminopyridine derivatives have revealed several key insights:

-

The 2-Amino Group: This group is often essential for activity, particularly in kinase inhibitors, where it acts as a hydrogen bond donor to the enzyme's hinge region.[11]

-

Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring can significantly impact potency and selectivity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring and influence binding affinity.[12]

-

The Side Chain: The nature of the side chain at the amino group is critical for interacting with different sub-pockets of the target protein. The introduction of steric bulk, flexibility, or additional functional groups can fine-tune the compound's pharmacological profile.

| Compound Series | Target | Key SAR Findings | Potency Range (IC₅₀/Kᵢ) |

| 5-(Hetero)aryl-3-(4-carboxamidophenyl)-2-aminopyridines | CHK2 | Bicyclic dioxolane/dioxane at the 5-position improves affinity and selectivity. | nM range |

| 2-Aminopyridines with truncated side chains | nNOS | N-methylethane-1,2-diamine side chain and benzonitrile/pyridine linkers increase affinity. | 24-55 nM (Kᵢ) |

| 2-Aminopyridine derivatives | PI3Kδ | Specific substitutions lead to potent and selective inhibition. | 30 nM (IC₅₀) |

| 2-Aminopyridines with pyridone moiety | ALK | C-5 incorporation of a 2-pyridone moiety overcomes crizotinib resistance. | 22-45 nM (IC₅₀) |

In Vitro Evaluation Protocols

The biological evaluation of novel 2-aminopyridine derivatives typically begins with a series of in vitro assays to determine their potency and cellular effects.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general procedure for assessing the cytotoxicity of test compounds against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-